molecular formula C13H17ClO B13081483 2-Allyl-4-chloro-1-isobutoxybenzene

2-Allyl-4-chloro-1-isobutoxybenzene

Cat. No.: B13081483
M. Wt: 224.72 g/mol
InChI Key: NLSYCLJJECZEDC-UHFFFAOYSA-N
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Description

2-Allyl-4-chloro-1-isobutoxybenzene is an organic compound with the molecular formula C13H17ClO It is a derivative of benzene, featuring an allyl group, a chlorine atom, and an isobutoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyl-4-chloro-1-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as flash chromatography with specific eluents like toluene-methanol mixtures are employed to isolate the product .

Chemical Reactions Analysis

Types of Reactions

2-Allyl-4-chloro-1-isobutoxybenzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

2-Allyl-4-chloro-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyl-4-chloro-1-isobutoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    2-Allyl-4-chlorophenol: Similar structure but lacks the isobutoxy group.

    4-Chloro-1-isobutoxybenzene: Similar structure but lacks the allyl group.

    2-Allylphenol: Similar structure but lacks both the chlorine and isobutoxy groups.

Uniqueness

2-Allyl-4-chloro-1-isobutoxybenzene is unique due to the presence of all three functional groups (allyl, chlorine, and isobutoxy) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

4-chloro-1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C13H17ClO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

NLSYCLJJECZEDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Cl)CC=C

Origin of Product

United States

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